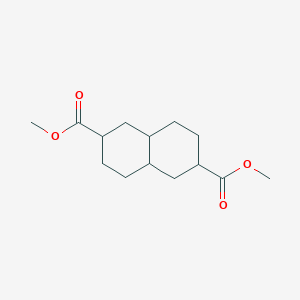

Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester

Description

Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C14H22O4. It is a white to almost white powder or crystalline solid at room temperature . This compound is known for its stability and is used in various chemical and industrial applications.

Properties

IUPAC Name |

dimethyl 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHMJVZAEWACCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2CC(CCC2C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463454 | |

| Record name | Dimethyl decahydronaphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3068-02-8 | |

| Record name | Dimethyl decahydronaphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester can be synthesized through the esterification of decahydro-2,6-naphthalenedicarboxylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or a transesterification catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and maintained at a specific temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Decahydro-2,6-naphthalenedicarboxylic acid and methanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

High-Performance Polyester Production

Polyethylene Naphthalate (PEN):

Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is utilized as a precursor in the production of polyethylene naphthalate (PEN), a high-performance polyester known for its superior thermal and mechanical properties compared to conventional polyesters like polyethylene terephthalate (PET). PEN exhibits excellent barrier properties, making it suitable for applications in textiles, packaging, and electronics.

This compound serves as a chemical reagent in various synthetic pathways within the chemical industry. It can participate in reactions to produce diverse chemical compounds, depending on the specific conditions and reagents used. This versatility allows it to be a valuable intermediate in organic synthesis.

Applications in Elastomer Compositions

Recent studies have indicated that this compound can be incorporated into polyether ester elastomer compositions. These materials exhibit enhanced physical properties such as improved crystallization rates and increased heat distortion temperatures, which are critical for applications involving fibers, films, and molded articles .

Environmental and Safety Considerations

In terms of environmental impact, studies have shown that this compound is not biodegradable and has low toxicity levels in aquatic environments. Toxicity studies indicate no significant adverse effects at various concentrations, suggesting that it poses minimal risk to human health when handled properly .

Case Studies

Case Study 1: Production of Polyethylene Naphthalate

A study demonstrated that incorporating this compound into the polymerization process of naphthalene-based polyesters significantly improved the material's thermal stability and mechanical strength compared to traditional polyester formulations.

Case Study 2: Synthesis of Polyether Ester Elastomers

Research into polyether ester elastomers revealed that using this compound as a component resulted in faster crystallization rates during processing, allowing for more efficient production cycles without compromising material integrity .

Mechanism of Action

The mechanism of action of Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester involves its interaction with various molecular targets. In chemical reactions, the ester group is the primary site of reactivity, undergoing hydrolysis, reduction, or substitution. The pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Dimethyl 2,6-naphthalenedicarboxylate: Similar in structure but lacks the decahydro component.

Dimethyl 1,4-cyclohexanedicarboxylate: Another ester with a similar ester group but different ring structure.

Uniqueness: Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is unique due to its decahydro structure, which imparts greater stability and different reactivity compared to its aromatic counterparts. This makes it particularly useful in applications requiring high stability and specific reactivity .

Biological Activity

Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester (DNDE) is a chemical compound with significant industrial applications, particularly as a precursor for high-performance polyesters such as polyethylene naphthalate (PEN). This article explores its biological activity, including potential pharmacological effects, toxicity, and related research findings.

- Chemical Formula : C₁₄H₂₂O₄

- Molecular Weight : 254.32 g/mol

- CAS Number : 3068-02-8

1. Pharmacological Potential

Recent studies have examined the effects of DNDE in biological systems:

- Cellular Studies : Research indicates that DNDE may influence cellular processes, although detailed mechanisms remain under investigation. For instance, it has been noted in studies related to the activity of the SARS-CoV-2 nucleocapsid protein, suggesting possible antiviral properties .

- Toxicology : Limited data exists regarding the toxicity of DNDE. Preliminary assessments suggest that it may exhibit low toxicity in mammalian systems; however, comprehensive toxicological evaluations are necessary to confirm safety profiles for human use.

2. Applications in Material Science

DNDE serves as a precursor for producing high-performance polyesters like PEN. These materials are known for their durability and thermal stability, making them suitable for applications in textiles and electronics. The biological implications of these materials are still being explored, particularly regarding biodegradability and environmental impact.

Case Studies

A few notable case studies highlight the potential applications and biological interactions of DNDE:

Research Findings

Research findings related to DNDE emphasize its dual role as both a chemical reagent and a potential therapeutic agent. The following points summarize key insights:

- Chemical Reagent : DNDE is utilized in various chemical reactions, leading to the synthesis of multiple compounds. Its role as a reagent underscores its importance in organic synthesis.

- Biocompatibility : While direct studies on biocompatibility are sparse, the structural properties of DNDE suggest it may be compatible with biological systems, warranting further investigation into its use in biomedical applications .

Q & A

Q. What advanced analytical methods are suitable for quantifying trace impurities in industrial-grade batches?

- Methodology : Use UPLC-QTOF-MS with a C18 column for high-resolution separation. Detect impurities like unreacted diacid or monoesters via negative ion mode. Calibrate against synthesized standards and validate method precision (RSD < 2%) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Data Contradictions and Troubleshooting

- CAS Registry Conflicts : The compound (CAS 3068-02-8) is distinct from non-hydrogenated analogs (e.g., CAS 840-65-3). Cross-verify molecular formulas (CHO vs. CHO) to avoid misidentification .

- Solubility Discrepancies : While the compound is insoluble in water, conflicting reports on toluene solubility may arise from batch-specific crystallinity. Sonication or gentle heating (≤60°C) improves dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.